4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde
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Overview
Description
4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Methyl-2-oxoquinoline-1(2H)-carboxylic acid.
Reduction: 4-Methyl-2-oxoquinoline-1(2H)-methanol.
Substitution: 4-Nitro-2-oxoquinoline-1(2H)-carbaldehyde.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde varies depending on its application:
Anticancer Activity: It is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and carbonic anhydrase (CA).
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial cell death.
Comparison with Similar Compounds
4-Methyl-2-oxoquinoline-1(2H)-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
4-Methyl-2-oxoquinoline-1(2H)-carboxamide: Contains a carboxamide group instead of an aldehyde group.
Uniqueness: 4-Methyl-2-oxoquinoline-1(2H)-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the aldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H9NO2 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-methyl-2-oxoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14)12(7-13)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChI Key |
NWDOMGVOIDOGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C=O |
Origin of Product |
United States |
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